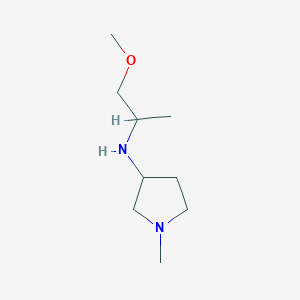
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidin-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as crystallization and distillation are employed to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine
- 1-methoxypropan-2-yl acetate
- Propylene glycol methyl ether
Uniqueness
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Biological Activity
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methoxypropan-2-yl group. This unique structure contributes to its biological properties and interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing their activity.
- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly neuroblastoma and glioblastoma cells. For instance, lethal concentrations (LC50) were found to be significantly lower compared to existing chemotherapeutic agents, suggesting its potential as an effective treatment option .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It has been investigated for its ability to mitigate neurodegeneration in cellular models, although further research is needed to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Mitigation of neurodegeneration | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Study: Anticancer Efficacy
A study evaluating the efficacy of this compound in glioblastoma demonstrated significant cytotoxic effects. The compound was tested against several glioblastoma cell lines, showing an LC50 value of approximately 200 nM, which is substantially lower than traditional chemotherapeutics . This suggests a promising avenue for further development as a novel anticancer agent.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(7-12-3)10-9-4-5-11(2)6-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
RKHWPPXWWCEFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















